molecular formula C11H12N4OS B3366499 N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide CAS No. 137582-02-6

N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No.: B3366499
CAS No.: 137582-02-6
M. Wt: 248.31 g/mol
InChI Key: ATRHYXVKJVZTTH-UHFFFAOYSA-N
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Description

N-[3-(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is a chemical compound with the CAS Number 137582-02-6 and a molecular weight of 248.31 g/mol. Its molecular formula is C 11 H 12 N 4 OS . The compound features a 1,2,4-triazole heterocyclic core, a class of compounds widely recognized in medicinal and agricultural chemistry for their diverse biological properties. Scientific literature indicates that 1,2,4-triazole derivatives, particularly those with a mercapto (sulfanyl) group, are associated with a broad spectrum of potential research applications. These include investigated antibacterial, antifungal, anticancer, antitubercular, and hypoglycemic activities . The presence of the acetamide moiety further enhances the potential for structure-activity relationship (SAR) studies, allowing for the exploration of novel bioactive molecules . This product is intended For Research Use Only and is not approved for human consumption, therapeutic use, or any form of personal utilization.

Properties

IUPAC Name

N-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-7-13-14-11(17)15(7)10-5-3-4-9(6-10)12-8(2)16/h3-6H,1-2H3,(H,12,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRHYXVKJVZTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide typically involves the reaction of 3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography using an appropriate solvent system .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that compounds similar to N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide exhibit significant antimicrobial properties. A study on derivatives of 3-methyl-5-sulfanyl-4H-1,2,4-triazole showed promising results against various bacterial strains. The effectiveness of these compounds suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Case Study : A derivative was tested for its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Compounds with similar structures have demonstrated antioxidant activity comparable to Trolox, a well-known antioxidant standard. The IC50 value for one such analogue was reported at 29 μM, indicating a strong potential for use in formulations aimed at reducing oxidative stress .

Data Table: Antioxidant Activity Comparison

Compound NameIC50 (μM)Reference
Trolox30
Analogue A29
N-[3-(...)]TBDTBD

Agricultural Applications

1. Fungicidal Properties

The triazole moiety in this compound is known for its fungicidal properties. Research has shown that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Case Study : A series of experiments demonstrated that triazole derivatives effectively reduced the growth of fungal pathogens in crops like wheat and barley. The application of these compounds could lead to more effective fungicides with lower environmental impact compared to traditional chemicals.

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use as a precursor in synthesizing novel materials with specific electronic or optical properties.

Case Study : Researchers have explored the use of this compound in creating conductive polymers that could be utilized in electronic devices. The incorporation of triazole groups enhances the conductivity and stability of the materials.

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Triazole Phenyl/Aryl Modifications Biological Activity Reference
Target Compound 3-methyl, 5-sulfanyl 3-phenyl (meta-acetamide) Under investigation
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) 3-methylphenyl (meta-acetamide) Anticancer (in silico)
N-(4-(N-(3-Ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)sulfamoyl)phenyl)acetamide 3-ethyl, 5-mercapto 4-sulfamoylphenyl Antimicrobial
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide 4-amino, 5-furan-2-yl 5-chloro-2-methylphenyl Anti-exudative (10 mg/kg vs. diclofenac)
N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-pyridinyl 4-dimethylaminophenyl Kinase inhibition (predicted)

Key Observations:

Electron-Withdrawing vs. Methoxy () and dimethylamino () groups improve solubility and membrane permeability via electron donation .

Thiol/Sulfanyl Functionality :

  • The 5-sulfanyl group in the target compound and enables disulfide bonding or metal coordination, critical for enzyme inhibition (e.g., carbonic anhydrase) .

Aromatic Diversity :

  • Pyridinyl () and furanyl () substituents introduce heteroaromaticity, enhancing π-π stacking with protein active sites .

Physicochemical Properties

  • Solubility: Methoxy and dimethylamino groups () increase aqueous solubility (LogP: 2.1–2.5) compared to chlorophenyl derivatives (LogP: 3.8–4.2) .
  • Thermal Stability : Methyl and ethyl substituents () elevate melting points (119–121°C vs. 105–110°C for unsubstituted analogs) due to crystallinity .

Biological Activity

N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.

  • Molecular Formula : C11H12N4OS
  • Molecular Weight : 248.3 g/mol
  • CAS Number : 137582-02-6

The compound features a triazole ring, which is often associated with various pharmacological activities, including antimicrobial and anticancer effects.

Antibacterial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, studies on related triazole derivatives have shown effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Pathogen
This compoundTBDTBD
Control (Ciprofloxacin)2E. coli
Control (Isoniazid)0.25Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be determined but are anticipated to be competitive based on the activity of similar compounds .

Antifungal Activity

The triazole scaffold is also known for its antifungal properties. Compounds similar to this compound have been reported to inhibit fungal growth effectively. For example:

CompoundMIC (μg/mL)Fungal Strain
This compoundTBDTBD
Control (Fluconazole)0.5Candida albicans

The specific antifungal efficacy of this compound remains to be fully characterized but is expected to align with the known activity of triazole derivatives .

Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Case Study: Triazole Derivatives in Cancer Treatment

A study evaluated various triazole derivatives for their anticancer properties against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range:

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Control (Doxorubicin)0.1MCF7

These findings suggest that this compound may possess significant anticancer activity warranting further investigation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide and its analogs?

  • Methodology : Use a reflux-based condensation reaction with equimolar concentrations of triazole and acetamide precursors. Catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours improve yield . Post-reaction, isolate the product via ice-water quenching, acidification, and recrystallization in ethanol. For analogs, substitute phenyl or heteroaryl groups during precursor synthesis (e.g., chloroacetyl chloride coupling with aminothiazoles) .
  • Key Considerations : Monitor reaction progress via TLC; optimize catalyst ratios to avoid side products.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions on the triazole and phenyl rings.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve electron density maps and confirm stereochemistry .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Anti-exudative Activity : Employ carrageenan-induced paw edema models in rodents at 10 mg/kg, comparing efficacy to diclofenac sodium .
  • Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
    • Data Interpretation : Compare dose-response curves and statistical significance (ANOVA, p < 0.05).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s electron density distribution?

  • Methodology : Refine X-ray data using SHELXL to model disorder in sulfanyl or methyl groups. Apply restraints for thermal parameters and validate via R-factor convergence (< 5%) .
  • Challenge : Overlapping electron density in the triazole ring may require iterative refinement cycles.

Q. What structure-activity relationship (SAR) trends govern its anti-exudative or antiproliferative effects?

  • Analysis :

  • Substituent Effects : Compare analogs with halogenated phenyl or furan groups (e.g., 4-fluorophenyl increases lipophilicity and bioavailability) .
  • Triazole Modifications : Replace sulfanyl with methoxy or amino groups to assess impact on receptor binding .
    • Tools : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .

Q. How can computational modeling predict its pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability (LogP), and cytochrome P450 interactions.
  • Docking Studies : Target Raf kinase or angiotensin receptors based on structural analogs (e.g., brezivaptan’s receptor antagonism) .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy?

  • Case Study : If in vitro antiproliferative activity (IC50_{50} = 5 µM) lacks in vivo translation:

  • Hypothesis : Poor bioavailability or metabolic instability.
  • Testing : Perform hepatic microsome assays to assess metabolic stability and formulate nanoparticle carriers for improved delivery.

Q. How does the compound interact with multi-target pathways (e.g., kinase inhibition and anti-inflammatory activity)?

  • Approach : Use phosphoproteomics (LC-MS/MS) to identify kinase substrates and ELISA to quantify cytokine suppression (e.g., TNF-α, IL-6) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide
Reactant of Route 2
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N-[3-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)phenyl]acetamide

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